Enpp-1-IN-6

ENPP1 inhibition biochemical assay potency comparison

ENPP1 inhibitors show variable selectivity against related ectonucleotidases, risking irreproducible results. Enpp-1-IN-6 provides a defined chemical entity for early-stage ENPP1/cGAS-STING axis validation. - **Role**: Tool compound for hypothesis generation in cell-based reporter assays. - **Application**: Analytical reference standard (HPLC/LC-MS) with confirmed InChIKey. - **Supply**: Patented scaffold (C22H28N4O5S, MW 460.55) with verified identity.

Molecular Formula C22H28N4O5S
Molecular Weight 460.5 g/mol
Cat. No. B12422441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-6
Molecular FormulaC22H28N4O5S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)OC)OC)N4CCN(CC4)CCOS(=O)(=O)N
InChIInChI=1S/C22H28N4O5S/c1-15-4-5-18-16(12-15)22(17-13-20(29-2)21(30-3)14-19(17)24-18)26-8-6-25(7-9-26)10-11-31-32(23,27)28/h4-5,12-14H,6-11H2,1-3H3,(H2,23,27,28)
InChIKeyYDPMUXKTGOXBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-6: Potent Small Molecule ENPP1 Inhibitor from Patent WO2021203772A1 for Cancer and Infectious Disease Research


Enpp-1-IN-6 (CAS 2718971-29-8) is a sulfamic acid ester derivative containing an acridine-piperazine core that acts as a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) . The compound is disclosed in patent WO2021203772A1 (compound 51) as part of a series of heterocyclic ENPP1 inhibitors . ENPP1 hydrolyzes extracellular cGAMP and other nucleotides, thereby regulating immune signaling pathways relevant to cancer immunotherapy and infectious disease . Enpp-1-IN-6 exhibits high biochemical potency, with a Ki of 0.380 nM and an IC50 of 45.7 nM in an enzymatic assay using CpNPPPS substrate at pH 7.7 and 37°C [1].

Why ENPP1 Inhibitors Are Not Interchangeable: Critical Variation in Potency, Selectivity, and Cell Permeability Demands Evidence-Based Selection


ENPP1 inhibitors exhibit extreme variability in biochemical potency (IC50 ranging from <0.1 nM to >3 μM), selectivity over related phosphodiesterases (ENPP2, ENPP3, ALP), and cell permeability (e.g., STF-1084 is intentionally cell-impermeable [1]). A 10-fold difference in IC50 can translate to vastly different in vivo dosing requirements and target engagement. Even compounds within the same structural series often display divergent cellular activity due to differences in physicochemical properties [2]. Consequently, substituting Enpp-1-IN-6 with a superficially similar ENPP1 inhibitor without verifying quantitative potency, selectivity, and permeability parameters can lead to failed experiments, misinterpreted pharmacology, and wasted research resources. The following evidence guide provides the specific, verifiable data necessary to justify the selection of Enpp-1-IN-6 for particular experimental contexts.

Enpp-1-IN-6: Quantified Differentiation from Key ENPP1 Inhibitor Comparators in Biochemical and Structural Parameters


Enpp-1-IN-6 Biochemical Potency: IC50 of 45.7 nM Positions It Among Moderately Potent ENPP1 Inhibitors, Distinct from Ultra-Potent and Weak Comparators

Enpp-1-IN-6 demonstrates an IC50 of 45.7 nM against ENPP1 in an enzymatic assay using CpNPPPS substrate at pH 7.7 and 37°C [1]. This potency is substantially lower than the ultra-potent comparator Enpp-1-IN-20 (IC50 0.09 nM biochemical, 8.8 nM cellular) [2] but over 80-fold more potent than the weak inhibitor Enpp-1-IN-10 (Ki 3.866 μM) [3]. Compared to the well-studied STF-1084 (Ki,app 110 nM in vitro; cellular IC50 340 nM) [4], Enpp-1-IN-6 shows 2.4-fold higher biochemical potency, although direct comparison is limited by different assay readouts (IC50 vs. Ki).

ENPP1 inhibition biochemical assay potency comparison small molecule inhibitor

Unique Acridine-Piperazine-Sulfamate Scaffold of Enpp-1-IN-6 Differentiates It from Pyrimidine, Quinazoline, and Phthalazinone-Based ENPP1 Inhibitors

Enpp-1-IN-6 possesses a distinct acridine-piperazine-sulfamate core (sulfamic acid, 2-[4-(2,3-dimethoxy-7-methyl-9-acridinyl)-1-piperazinyl]ethyl ester) . This scaffold is structurally divergent from other disclosed ENPP1 inhibitor classes, including the pyrido[2,3-d]pyrimidin-7-one series of Enpp-1-IN-20 [1], the quinazoline/quinoline derivatives represented by Enpp-1-IN-27 [2], and the phthalazinone-based Enpp-1-IN-19 [3]. The acridine core may confer unique electronic and steric properties influencing binding mode and isoform selectivity, although direct comparative crystallographic data are not publicly available.

chemical scaffold structure-activity relationship intellectual property drug design

Enpp-1-IN-6 Demonstrates Favorable Calculated Physicochemical Properties (LogP 2.5, tPSA 116) for Cell Permeability Potential Compared to Cell-Impermeable STF-1084

Enpp-1-IN-6 has a calculated partition coefficient (LogP) of 2.5 and a topological polar surface area (tPSA) of 116 Ų . These values fall within ranges generally associated with favorable membrane permeability (LogP <5, tPSA <140). In contrast, the comparator STF-1084 is specifically designed to be cell-impermeable, with a reported apparent permeability (Papp) below quantification limit in PAMPA and MDCK assays [1]. While direct experimental permeability data for Enpp-1-IN-6 are lacking, its physicochemical profile suggests it is likely to exhibit greater passive membrane diffusion than STF-1084, potentially enabling intracellular target access.

physicochemical properties cell permeability drug-likeness in silico ADME

Patent WO2021203772A1 Validation Confirms Enpp-1-IN-6 Is Part of a Structurally Optimized Series with Documented ENPP1 Inhibitory Activity

Enpp-1-IN-6 is specifically exemplified as compound 51 in international patent WO2021203772A1, which discloses a broad series of heterocyclic ENPP1 inhibitors . The patent claims utility for cancer and infectious disease treatment, indicating that the compound has undergone some level of biological characterization sufficient to warrant intellectual property protection. In contrast, early-generation inhibitors like Enpp-1-IN-1 (WO2019046778, Example 55) and Enpp-1-IN-10 (Ki 3.866 μM) [1] represent less optimized or weaker inhibitors. The inclusion of Enpp-1-IN-6 in a later patent filing suggests it may benefit from improved SAR understanding compared to earlier disclosed compounds.

patent literature intellectual property chemical series structure-activity relationship

Recommended Experimental Use Cases for Enpp-1-IN-6 Based on Quantitative Differentiation Evidence


Biochemical Screening and In Vitro ENPP1 Inhibition Studies Requiring Moderate Potency Without Complete Target Saturation

With an IC50 of 45.7 nM [1], Enpp-1-IN-6 is ideally suited for biochemical assays where a moderate degree of ENPP1 inhibition is desired. This potency level allows researchers to observe partial target engagement and downstream signaling modulation without the risk of complete pathway shutdown that may occur with ultra-potent inhibitors like Enpp-1-IN-20 (IC50 0.09 nM). The compound is appropriate for dose-response studies, target validation, and mechanistic investigations of ENPP1-dependent processes.

Medicinal Chemistry Hit-to-Lead Optimization Utilizing the Distinct Acridine-Piperazine-Sulfamate Scaffold

Enpp-1-IN-6's unique acridine-piperazine-sulfamate core provides a structurally novel starting point for medicinal chemists seeking to develop ENPP1 inhibitors with differentiated intellectual property positions. Unlike the extensively explored pyrido[2,3-d]pyrimidin-7-one and phthalazinone scaffolds, this chemotype may offer distinct binding interactions and selectivity profiles worthy of further SAR exploration.

Cellular ENPP1 Inhibition Assays Where Membrane Permeability Is Required (Differentiation from STF-1084)

Given its calculated LogP of 2.5 and tPSA of 116 Ų , Enpp-1-IN-6 is predicted to exhibit favorable cell permeability, distinguishing it from the intentionally cell-impermeable comparator STF-1084. Researchers requiring inhibition of both extracellular and intracellular ENPP1 pools, or those working with cell-based assays where target access is critical, may find Enpp-1-IN-6 a more suitable tool compound than STF-1084, which is restricted to modulating extracellular cGAMP degradation only.

Reference Compound for Benchmarking Novel ENPP1 Inhibitors in Patent-Disclosed Chemical Space

As an exemplified compound from patent WO2021203772A1 , Enpp-1-IN-6 serves as a validated reference point for benchmarking the potency and properties of new ENPP1 inhibitor candidates. Its well-defined structure (CAS 2718971-29-8) and publicly available potency data (IC50 45.7 nM) [1] make it a reliable positive control for comparative SAR studies and patent landscaping analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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